Lipophilicity Comparison: 3-Bromomethyl vs. 3-Chloromethyl and 4-Bromomethyl Analogs
The target compound exhibits an intermediate lipophilicity profile (LogP = 1.99) compared to its closest analogs [1]. This differentiates it from the less lipophilic 3-chloromethyl derivative (LogP = 1.84) [2] and the more lipophilic 4-bromomethyl regioisomer (LogP = 2.50) . This quantitative difference in LogP can influence membrane permeability and metabolic stability in drug-like molecules.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.99 |
| Comparator Or Baseline | 3-(Chloromethyl)-2,6-dimethoxypyridine: 1.84; 4-(Bromomethyl)-2,6-dimethoxypyridine: 2.50 |
| Quantified Difference | +0.15 (vs. 3-chloromethyl); -0.51 (vs. 4-bromomethyl) |
| Conditions | Calculated values from ChemSrc database |
Why This Matters
A LogP difference of 0.15-0.5 units can significantly impact a compound's pharmacokinetic profile, making the 3-bromomethyl derivative a distinct starting point for optimizing drug-like properties.
- [1] ChemSrc. 3-(Bromomethyl)-2,6-dimethoxypyridine. CAS 934286-66-5. Available at: https://m.chemsrc.com/cas/934286-66-5_526603.html (Accessed: 2026-04-17). View Source
- [2] ChemSrc. 3-(Chloromethyl)-2,6-dimethoxypyridine. CAS 405103-49-3. Available at: https://m.chemsrc.com/cas/405103-49-3_1073965.html (Accessed: 2026-04-17). View Source
